3-amino-N-(quinolin-5-yl)propanamide hydrochloride
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Overview
Description
3-amino-N-(quinolin-5-yl)propanamide hydrochloride is a chemical compound that features a quinoline ring attached to a propanamide group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(quinolin-5-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is functionalized at the 5-position.
Formation of Propanamide Group: The quinoline derivative is then reacted with a suitable propanamide precursor under conditions that facilitate the formation of the amide bond.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(quinolin-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring or the propanamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
3-amino-N-(quinolin-5-yl)propanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-amino-N-(quinolin-5-yl)propanamide hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(quinolin-6-yl)propanamide hydrochloride
- 3-amino-N-(quinolin-4-yl)propanamide hydrochloride
- 3-amino-N-(quinolin-8-yl)propanamide hydrochloride
Uniqueness
3-amino-N-(quinolin-5-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
2694734-54-6 |
---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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